

3,5-Difluoro-D-Phenylalanine solubility and stability characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoro-D-Phenylalanine

Cat. No.: B1581330

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **3,5-Difluoro-D-Phenylalanine**

Introduction

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. Among these, **3,5-Difluoro-D-phenylalanine**, a synthetic derivative of phenylalanine, has garnered significant attention. The introduction of two fluorine atoms onto the phenyl ring is not a trivial modification; it imparts a unique constellation of physicochemical properties that researchers can leverage to overcome common developmental hurdles.^[1]

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which confers exceptional metabolic stability to molecules containing it.^{[2][3]} This increased resistance to enzymatic degradation is critical for improving the *in vivo* half-life of peptide-based therapeutics.^{[1][4]} Furthermore, the unique electronic properties of fluorine can modulate intermolecular interactions, potentially enhancing binding affinity and receptor selectivity.^[2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the core solubility and stability characteristics of **3,5-Difluoro-D-phenylalanine**, moving beyond a simple recitation of data to explain the underlying chemical principles and providing field-proven experimental protocols for characterization.

Core Physicochemical Properties

The foundational step in understanding the behavior of any compound is to characterize its fundamental physicochemical properties. The difluorination of the phenyl ring significantly alters the electronic and lipophilic nature of the parent amino acid.

Property	Value	Source
Molecular Formula	C ₉ H ₉ F ₂ NO ₂	PubChem[5]
Molecular Weight	201.17 g/mol	PubChem[5][6]
Melting Point	269.5 - 273.5 °C	BenchChem[6]
Boiling Point	Decomposes before boiling (expected)	BenchChem[6]
logP (octanol/water)	-1.2 (Computed for L-enantiomer)	PubChem[5][6]
pKa (Carboxylic Acid)	~1.8 - 2.2 (estimated)	BenchChem[6]
pKa (Amine)	~9.1 - 9.2 (estimated)	BenchChem[6]

Note: Experimentally determined values for some properties, such as precise solubility, are not readily available in the literature, underscoring the importance of the experimental protocols detailed herein.[6]

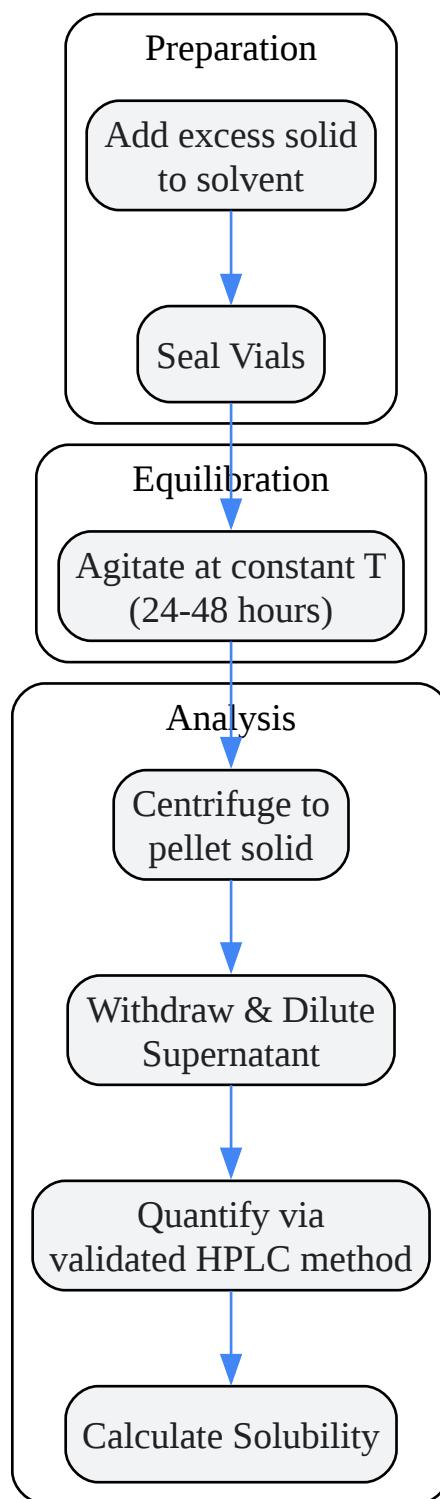
Solubility Characteristics

Solubility is a critical parameter that influences formulation, bioavailability, and in vitro assay design. As an amino acid, the solubility of **3,5-Difluoro-D-phenylalanine** is governed by its zwitterionic nature, the polarity of the solvent, and the pH of the medium.[7][8]

Qualitatively, it is described as being slightly soluble in water, methanol, and DMSO.[6] The presence of the polar amino and carboxyl groups allows for interaction with polar solvents, while the difluorophenyl ring introduces significant hydrophobic character.[8]

Influence of pH on Solubility

The solubility of amino acids is highly dependent on pH.^[8] At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, typically resulting in minimum solubility. In acidic solutions (pH < pI), the carboxyl group is protonated and the amino group is protonated, resulting in a net positive charge. In alkaline solutions (pH > pI), the amino group is neutral and the carboxyl group is deprotonated, resulting in a net negative charge. These charged species are generally more soluble in aqueous media than the neutral zwitterion.


Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable, self-validating system for determining the thermodynamic equilibrium solubility of **3,5-Difluoro-D-phenylalanine** in various solvent systems.

Methodology:

- Preparation of Supersaturated Solutions: Add an excess amount of solid **3,5-Difluoro-D-phenylalanine** to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, methanol). The key is to ensure a visible amount of undissolved solid remains.
- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
 - Causality Insight: This extended agitation ensures that the dissolution and precipitation rates become equal, reflecting the true thermodynamic solubility limit, rather than a kinetically limited apparent solubility.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation upon storage or temperature change. A precise dilution factor is critical for accurate back-calculation.

- Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A standard calibration curve of known concentrations must be prepared in the same solvent to ensure accurate quantification.
- Calculation: The equilibrium solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

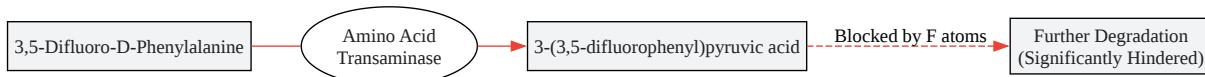
Stability Profile

The stability of a drug candidate is paramount, influencing its shelf-life, formulation, and in vivo behavior. The difluoro substitution pattern on the D-phenylalanine core provides significant, multi-faceted stability enhancements.

Inherent Chemical and Metabolic Stability

The defining feature contributing to the stability of **3,5-Difluoro-D-phenylalanine** is the carbon-fluorine bond. With a bond dissociation energy of over 100 kcal/mol, the C-F bond is exceptionally strong and resistant to chemical and enzymatic cleavage.[\[2\]](#)[\[3\]](#) This has two major consequences:

- **Resistance to Oxidation:** The phenyl ring is a common site of metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack and subsequent oxidation.
- **Proteolytic Resistance:** When incorporated into a peptide chain, the fluorinated phenyl ring can sterically hinder the approach of proteases, slowing the rate of peptide bond cleavage and enhancing the molecule's biological half-life.[\[4\]](#)[\[10\]](#)


Influence of Environmental Factors

- **pH Stability:** While the core amino acid structure is robust, extreme pH conditions can be a concern, particularly for formulated solutions or when the molecule is part of a larger peptide containing labile bonds (e.g., esters, amides). Acidic or basic conditions can catalyze hydrolysis and other degradation reactions.[\[11\]](#) Therefore, maintaining a pH near neutrality (e.g., pH 6-8) is generally recommended for optimal stability in aqueous solutions.[\[12\]](#)
- **Thermal Stability:** The compound's high melting point suggests significant thermal stability in the solid state.[\[6\]](#) In solution, degradation rates are typically accelerated at higher temperatures. For long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C to -80°C) is advisable.[\[13\]](#)
- **Photostability:** Aromatic amino acids can be susceptible to photodegradation upon exposure to UV light.[\[14\]](#) While the C-F bonds themselves are stable, the aromatic ring can still absorb

UV energy, potentially leading to the formation of reactive species. It is best practice to protect solutions from direct light.

Potential Degradation Pathways

While the difluorinated ring is highly stable, the amino acid functional groups can still undergo biochemical transformations. The primary metabolic route for natural phenylalanine often begins with transamination to form phenylpyruvic acid.^[15] A similar pathway could be initiated for **3,5-Difluoro-D-phenylalanine**, although the D-configuration and fluorine substituents would likely make it a poor substrate for many enzymes. Subsequent degradation of the aromatic ring, which in natural systems proceeds via hydroxylation and ring-opening, would be significantly impeded by the fluorine atoms.^[16]

[Click to download full resolution via product page](#)

Caption: Plausible (but hindered) initial metabolic step.

Experimental Protocol: pH-Dependent Stability Assessment

This protocol establishes a self-validating system to determine the degradation kinetics of **3,5-Difluoro-D-phenylalanine** as a function of pH.

Methodology:

- Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, and 9).
- Sample Incubation: Dissolve a known concentration of **3,5-Difluoro-D-phenylalanine** in each buffer and dispense into sealed vials. Incubate the vials at a controlled, often stressed, temperature (e.g., 40°C or 50°C) to accelerate degradation.

- Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from each pH set. Immediately quench any potential reaction by freezing or diluting into a neutral mobile phase.
- HPLC Analysis: Analyze the concentration of the remaining parent compound in each sample using a stability-indicating HPLC method.
 - Trustworthiness Insight: A "stability-indicating" method is one that can resolve the parent peak from all potential degradation products, ensuring that a decrease in the parent peak area is due to actual degradation and not co-elution with an impurity. This is validated by performing forced degradation studies (e.g., acid, base, peroxide, heat, light) and demonstrating peak purity.
- Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line corresponds to the observed degradation rate constant (k). This allows for a quantitative comparison of stability across the pH range.

Conclusion

3,5-Difluoro-D-phenylalanine is a powerful building block for medicinal chemistry and protein engineering, primarily due to its exceptional stability. The strategic placement of two fluorine atoms on the phenyl ring confers significant resistance to metabolic oxidation and proteolytic degradation. While its aqueous solubility is limited, this can be modulated by adjusting the pH. Understanding these core solubility and stability characteristics is essential for its effective application. The experimental protocols provided in this guide offer a robust framework for researchers to quantify these critical parameters, enabling the rational design of more stable and effective next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sepax-tech.com.cn [sepax-tech.com.cn]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from *Chromobacterium violaceum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3,5-Difluoro-D-Phenylalanine solubility and stability characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581330#3-5-difluoro-d-phenylalanine-solubility-and-stability-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com